molecular formula C8H9N5O4S B2603890 5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid CAS No. 2174008-08-1

5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid

Cat. No.: B2603890
CAS No.: 2174008-08-1
M. Wt: 271.25
InChI Key: BTKOMTMZYFTNLC-UHFFFAOYSA-N
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Description

5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with an azidoethylsulfamoyl group and a carboxylic acid group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution of a pyridine derivative with an azidoethylsulfamoyl chloride, followed by the introduction of the carboxylic acid group through oxidation or other functional group transformations. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like triethylamine to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.

    Reduction: The azido group can be reduced to an amine, which can then participate in further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed under conditions that promote substitution on the pyridine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s ability to undergo bioorthogonal reactions makes it useful in labeling and tracking biomolecules in biological systems.

    Medicine: Its derivatives may exhibit pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Aminoethylsulfamoyl)pyridine-3-carboxylic acid: Similar structure but with an amino group instead of an azido group.

    5-(2-Hydroxyethylsulfamoyl)pyridine-3-carboxylic acid: Contains a hydroxy group instead of an azido group.

    5-(2-Mercaptoethylsulfamoyl)pyridine-3-carboxylic acid: Features a thiol group in place of the azido group.

Uniqueness

The presence of the azido group in 5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid makes it particularly useful for bioorthogonal chemistry applications, as the azido group can undergo click reactions with high specificity and efficiency. This sets it apart from similar compounds with different functional groups, which may not have the same reactivity or versatility in chemical and biological applications.

Properties

IUPAC Name

5-(2-azidoethylsulfamoyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O4S/c9-13-11-1-2-12-18(16,17)7-3-6(8(14)15)4-10-5-7/h3-5,12H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKOMTMZYFTNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)NCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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